2-(2,4-Difluorophenyl)propan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of halogenated acetophenones with aldehydes in the presence of a solvent such as ethanol . While the exact synthesis of 2-(2,4-Difluorophenyl)propan-2-ol is not described, it is likely that a similar approach could be used, substituting the appropriate starting materials.
Molecular Structure Analysis
Molecular structure analysis of related compounds is often performed using techniques such as FT-IR, NBO, HOMO and LUMO, and MEP by HF and density functional methods . These methods provide detailed information about the vibrational wavenumbers, geometrical parameters, and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization.
Chemical Reactions Analysis
The chemical reactions of propan-2-ol derivatives can involve dehydration to form ethers and dehydrogenation to yield ketones . The presence of fluorine atoms in 2-(2,4-Difluorophenyl)propan-2-ol would likely influence its reactivity, potentially affecting the rate and outcome of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of propan-2-ol derivatives can be inferred from their molecular structure. For example, the presence of electronegative atoms such as fluorine would affect the compound's polarity and hydrogen bonding capability. The diffusivity and interaction with other materials, such as in the case of propan-2-ol with cement paste, can provide insights into the compound's behavior in different environments .
Scientific Research Applications
Synthesis of Fluconazole Analogues
A series of compounds analogous to fluconazole, which include 2-(2,4-difluorophenyl)-1-(1H-1,2,4 triazol-1-yl-methyl)-3-(substituted heterocycl)-propan-2-ol, were synthesized. These compounds were developed via the reaction of 2-(2,4-difluorophenyl)-2-[1-(1,2,4-triazolmethide)]oxiran with various heterocyclic systems (Heravi & Motamedi, 2004).
Crystalline Modifications of Fluconazole
Three crystalline modifications of fluconazole, an antifungal agent, were prepared and characterized. These modifications include a polymorph, a monohydrate, and an ethyl acetate solvate of fluconazole. The study involved thermogravimetry, differential scanning calorimetry, FTIR spectroscopy, and X-ray diffraction to analyze these modifications (Caira, Alkhamis, & Obaidat, 2004).
Kinetic Resolution and Applications
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, achieved through lipase-mediated kinetic resolution, was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane. This process demonstrates the application of 2-(2,4-difluorophenyl)propan-2-ol derivatives in organic synthesis and potential pharmaceutical applications (Shimizu, Sugiyama, & Fujisawa, 1996).
Adsorption and Decomposition on Carbon Catalysts
Research focused on the interaction between propan-2-ol and carbons with different chemical surface structures or carbon-supported metal catalysts. This study is significant in understanding the catalytic processes involving propan-2-ol and its derivatives (Zawadzki et al., 2001).
Fluconazole Discovery and Development
Fluconazole, one of the prominent derivatives of 2-(2,4-difluorophenyl)propan-2-ol, was developed as a broad-spectrum antifungal agent. The discovery process highlights the transition from imidazole to triazole analogues and the emphasis on achieving optimal pharmacokinetic characteristics (Richardson et al., 1990).
Safety And Hazards
The safety information for 2-(2,4-Difluorophenyl)propan-2-ol includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(2,4-difluorophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTYBPUHHHXDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442997 | |
Record name | 2-(2,4-difluorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)propan-2-ol | |
CAS RN |
51788-81-9 | |
Record name | 2,4-Difluoro-α,α-dimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51788-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-difluorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-difluorophenyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.